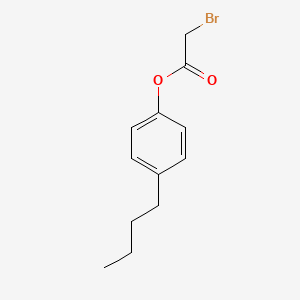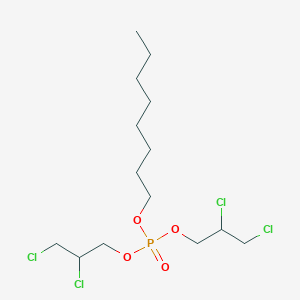
Bis(2,3-dichloropropyl) octyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3-dichloropropyl) octyl phosphate is an organophosphate compound with the molecular formula C14H27Cl4O4P . It is characterized by the presence of two 2,3-dichloropropyl groups and one octyl group attached to a phosphate moiety. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of bis(2,3-dichloropropyl) octyl phosphate typically involves the reaction of 2,3-dichloropropanol with octyl phosphate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the compound.
Analyse Chemischer Reaktionen
Bis(2,3-dichloropropyl) octyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated by-products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the 2,3-dichloropropyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(2,3-dichloropropyl) octyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a flame retardant and its impact on human health.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is widely used as a flame retardant in various materials, including textiles, plastics, and foams.
Wirkmechanismus
The mechanism of action of bis(2,3-dichloropropyl) octyl phosphate involves its interaction with biological molecules, particularly enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various physiological effects, depending on the specific enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
Bis(2,3-dichloropropyl) octyl phosphate can be compared with other similar organophosphate compounds, such as:
Tris(2,3-dichloropropyl) phosphate: Similar in structure but with three 2,3-dichloropropyl groups instead of two.
Bis(2-chloroethyl) phosphate: Contains 2-chloroethyl groups instead of 2,3-dichloropropyl groups.
Octyl phosphate: Lacks the chlorinated propyl groups and is simpler in structure.
The uniqueness of this compound lies in its specific combination of chlorinated propyl and octyl groups, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
64661-03-6 |
|---|---|
Molekularformel |
C14H27Cl4O4P |
Molekulargewicht |
432.1 g/mol |
IUPAC-Name |
bis(2,3-dichloropropyl) octyl phosphate |
InChI |
InChI=1S/C14H27Cl4O4P/c1-2-3-4-5-6-7-8-20-23(19,21-11-13(17)9-15)22-12-14(18)10-16/h13-14H,2-12H2,1H3 |
InChI-Schlüssel |
MNMWRKFNDAISEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOP(=O)(OCC(CCl)Cl)OCC(CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


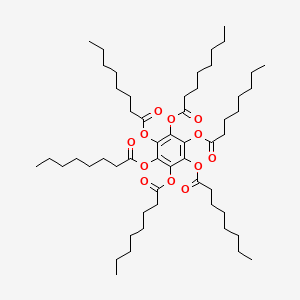
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
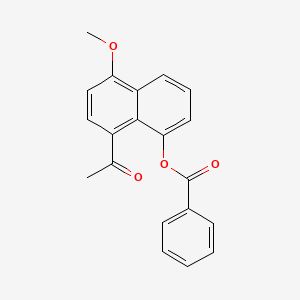
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
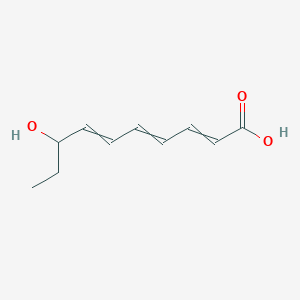
![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)
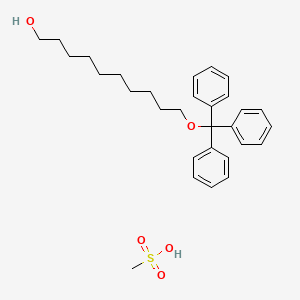

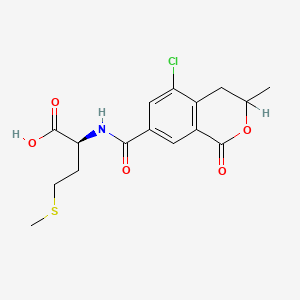
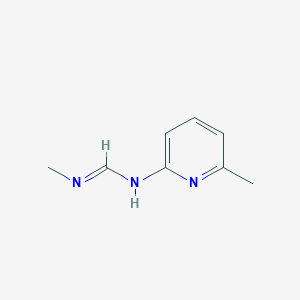
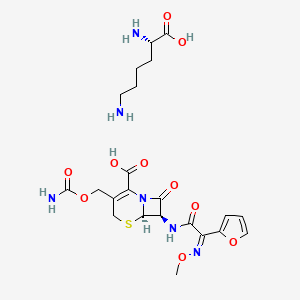
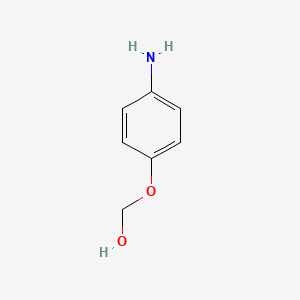
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
